Cas no 2287344-08-3 (1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol)

1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol
- EN300-6750442
- 2287344-08-3
-
- インチ: 1S/C11H13N3O2/c15-10-3-1-2-9-11(10)12-13-14(9)6-7-16-8-4-5-8/h1-3,8,15H,4-7H2
- InChIKey: KYACEKKQHNMJNT-UHFFFAOYSA-N
- ほほえんだ: O(CCN1C2C=CC=C(C=2N=N1)O)C1CC1
計算された属性
- せいみつぶんしりょう: 219.100776666g/mol
- どういたいしつりょう: 219.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6750442-1.0g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 1.0g |
$1629.0 | 2025-03-13 | |
Enamine | EN300-6750442-10.0g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 10.0g |
$7004.0 | 2025-03-13 | |
Enamine | EN300-6750442-0.5g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 0.5g |
$1563.0 | 2025-03-13 | |
Enamine | EN300-6750442-0.25g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 0.25g |
$1498.0 | 2025-03-13 | |
Enamine | EN300-6750442-0.1g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 0.1g |
$1433.0 | 2025-03-13 | |
Enamine | EN300-6750442-2.5g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 2.5g |
$3191.0 | 2025-03-13 | |
Enamine | EN300-6750442-5.0g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 5.0g |
$4722.0 | 2025-03-13 | |
Enamine | EN300-6750442-0.05g |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol |
2287344-08-3 | 95.0% | 0.05g |
$1368.0 | 2025-03-13 |
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-olに関する追加情報
Introduction to 1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol (CAS No. 2287344-08-3)
1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol, with the CAS number 2287344-08-3, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzotriazoles, which are known for their diverse biological activities and chemical reactivity.
The molecular formula of 1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol is C13H15N3O2, and its molecular weight is approximately 245.28 g/mol. The compound features a benzotriazole core with a cyclopropoxyethyl substituent at the 1-position and a hydroxyl group at the 4-position. This specific arrangement of functional groups imparts unique properties to the molecule, making it an interesting candidate for further investigation.
In terms of physical properties, 1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol is a white to off-white solid at room temperature. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics are crucial for its use in various experimental settings, including in vitro assays and animal models.
The chemical stability of 1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol has been extensively studied. It is stable under standard laboratory conditions but may degrade when exposed to strong acids or bases. Additionally, the compound is sensitive to light and should be stored in a dark environment to maintain its integrity.
In the realm of medicinal chemistry, 1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol has shown promise as a potential therapeutic agent. Recent studies have highlighted its anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Beyond its anti-inflammatory effects, 1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol has also been investigated for its potential neuroprotective properties. Research conducted by a team at the University of California found that this compound significantly reduced oxidative stress and neuronal damage in a mouse model of Parkinson's disease. These findings suggest that it may have therapeutic potential for neurodegenerative disorders.
The pharmacokinetic profile of 1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol has been another area of focus. Studies have shown that it has moderate oral bioavailability and a favorable distribution profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with notable accumulation in tissues such as the liver and brain. Its half-life is relatively short, which may necessitate multiple dosing regimens for sustained therapeutic effects.
Toxicity studies on 1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol have indicated that it is generally well-tolerated at therapeutic doses. However, higher doses can lead to mild side effects such as gastrointestinal discomfort and dizziness. Long-term safety studies are ongoing to fully assess its potential risks and benefits.
In conclusion, 1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol (CAS No. 2287344-08-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
2287344-08-3 (1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol) 関連製品
- 181122-00-9(4,4,6-trimethyl-1,3-dihydroquinolin-2-one)
- 2248268-53-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate)
- 1171579-10-4(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-yl)methylpyrrolidin-2-one)
- 1823320-50-8(1-[(2,6-difluorophenyl)methyl]-3-methylurea)
- 1207016-97-4(1-(diphenylmethyl)-3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylurea)
- 1822715-83-2(2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one)
- 401825-00-1(1-Cyanocyclopropanecarbohydrazide)
- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)
- 946233-27-8(N-(2H-1,3-benzodioxol-5-yl)-N'-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2171915-28-7(5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide)




